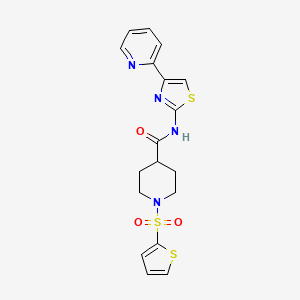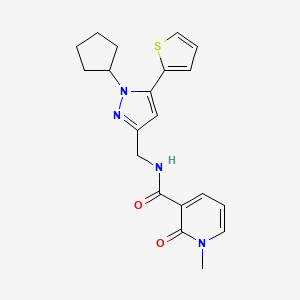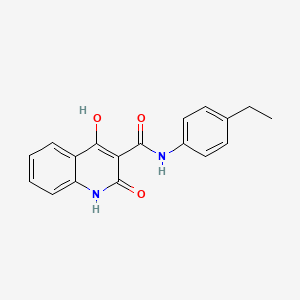![molecular formula C25H27N3O5 B2806207 Methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896386-68-8](/img/structure/B2806207.png)
Methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It contains a quinazoline ring, which is a type of heterocyclic compound. Quinazolines have been studied for their potential pharmacological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazoline ring and the attachment of the various substituents. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The quinazoline ring, a bicyclic system containing two nitrogen atoms, would be a key structural feature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability would need to be determined experimentally .Scientific Research Applications
Synthetic Methodologies
Research has explored novel synthetic pathways for related compounds, demonstrating the versatility and interest in this chemical family for organic synthesis. Beattie and Hales (1992) detailed an unusual oxidation method in thionyl chloride for synthesizing derivatives, emphasizing alternative oxidants for preparing reactive dienophile equivalents Beattie & Hales, 1992. Additionally, Lerestif et al. (1999) developed a novel synthesis route for protected derivatives via cleavage of functionalized dihydrooxazoles, highlighting solvent-free processes assisted by microwave technology Lerestif et al., 1999.
Biological Evaluation
A significant area of research involves the biological evaluation of these compounds. Azukizawa et al. (2008) identified a novel series of derivatives as peroxisome proliferator-activated receptor (PPAR) gamma agonists, showing potential as efficacious and safe drugs for diabetes Azukizawa et al., 2008. This work underscores the relevance of these compounds in therapeutic applications, particularly in metabolic disorders.
Heterocyclic Derivative Syntheses
The research also extends to heterocyclic derivative syntheses, as demonstrated by Bacchi et al. (2005), who explored palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to produce a variety of heterocyclic compounds Bacchi et al., 2005. This illustrates the chemical's role in generating structurally diverse molecules, potentially useful in various chemical and pharmaceutical applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5/c1-33-24(31)18-10-11-20-21(15-18)26-25(32)28(23(20)30)13-6-2-3-9-22(29)27-14-12-17-7-4-5-8-19(17)16-27/h4-5,7-8,18,20-21H,2-3,6,9-16H2,1H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAVHEAKHZIZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2C(C1)NC(=O)N(C2=O)CCCCCC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2806125.png)
![2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole](/img/structure/B2806126.png)

![methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2806133.png)
![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2806137.png)

![2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2806139.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2806142.png)

![Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2806144.png)
![(2Z)-N-benzyl-2-cyano-2-[5-(2-hydroxyethyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B2806145.png)
